(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid is a heterocyclic compound characterized by its unique azetidine ring structure, which includes a dimethylamino group and a carboxylic acid functional group. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential applications in drug development and synthesis.
This compound falls under the category of azetidine derivatives, which are cyclic compounds containing a four-membered nitrogen-containing ring. It is also classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH) attached to the azetidine ring.
The synthesis of (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid typically involves several steps, including the use of amino acids like serine as starting materials. One notable method involves reacting serine with dithiocarbonates under controlled conditions to yield the desired azetidine derivative .
The yield of this synthesis can vary significantly based on the conditions employed; for instance, some methods report yields as low as 8.5%, while others achieve over 86% under optimized conditions .
The molecular formula for (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid is C6H10N2O3. The structure features:
The compound's molecular weight is approximately 158.16 g/mol . The structural representation can be derived from its SMILES notation: CC(N(C)C)C(=O)C1=NCC(C(=O)O)=C1.
(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions often require specific catalysts or conditions (e.g., heat, acidic or basic environments) to proceed efficiently.
Research into similar compounds indicates that azetidine derivatives can exhibit biological activity by modulating enzyme function or acting as inhibitors in biochemical pathways.
Relevant data regarding melting point and boiling point remain unspecified but can be determined through empirical methods or literature references.
(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid has potential applications in:
The biosynthesis of azetidine-containing compounds follows divergent pathways in plant and microbial systems. In plants such as Beta vulgaris (sugar beet) and Convallaria majalis (lily of the valley), azetidine-2-carboxylic acid (AZE) originates from aspartate semialdehyde and serves as a central precursor for phytosiderophores like nicotianamine and mugineic acid. These compounds facilitate iron uptake by chelating soil metals, highlighting AZE's role in primary metabolism [1]. Notably, AZE accumulates to high concentrations (up to 10% dry weight) in sugar beet roots, functioning as an allelochemical to deter herbivores and pathogens [1] [2].
Microbial systems employ specialized nonribosomal peptide synthetase (NRPS) pathways for azetidine alkaloid assembly. In Pseudomonas aeruginosa, the aze gene cluster encodes AzeJ (an AZE synthase) and an NRPS module that incorporates AZE into azetidomonamides—alkaloids regulated by quorum sensing. Similarly, Streptomyces species produce AZE-derived metabolites like clipibicylene and bonnevillamides through conserved NRPS machinery [4] [10]. The contrasting ecological roles are summarized below:
Table 1: AZE Biosynthesis in Biological Systems
| Organism | Biosystem Type | Key Metabolite | Ecological Role |
|---|---|---|---|
| Beta vulgaris | Plant | Nicotianamine | Iron chelation, defense |
| P. aeruginosa | Bacterial | Azetidomonamides | Biofilm/pigment regulation |
| Cystobacter spp. | Bacterial | Vioprolides | Antibiotic activity |
Nonprotein amino acids (NPAAs) like AZE act as structural mimics of proteinogenic amino acids, disrupting cellular machinery in competing organisms. AZE’s four-membered ring closely resembles proline but exhibits reduced conformational flexibility, leading to misfolding of proline-rich proteins when misincorporated during translation. This molecular sabotage provides plants with a chemical defense strategy against herbivores and pathogens [1] [2].
Beyond AZE, other NPAAs demonstrate analogous roles:
These compounds exemplify evolutionary arms races, where resistant organisms develop detoxification mechanisms. For instance, bruchid beetles feeding on Dioclea megacarpa seeds express arginyl-tRNA synthetases that discriminate against canavanine [2]. AZE’s integration into microbial NRPS pathways further underscores its metabolic versatility, enabling bacteria to produce bioactive azetidine alkaloids under quorum-sensing regulation [10].
The formation of the 4-oxoazetidine scaffold in compounds like (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid involves specialized enzymes that catalyze intramolecular cyclization. AZE synthases (e.g., AzeJ in P. aeruginosa and VioH in Cystobacter violaceus) convert S-adenosylmethionine (SAM) into AZE through a 4-exo-tet ring closure. This reaction proceeds via nucleophilic attack of the SAM amino group on the γ-carbon of the methionine moiety, releasing methylthioadenosine (MTA) and generating the strained azetidine ring [4].
Key catalytic features include:
Table 2: Enzymology of AZE Synthases
| Enzyme | Organism | Catalytic Features | Kinetic Parameters |
|---|---|---|---|
| AzeJ | P. aeruginosa | Phe134-mediated cation-π stabilization | Km = 58 μM (SAM) |
| VioH | C. violaceus | Requires VioG (radical SAM methyltransferase) | Low activity (uncoupled) |
Quantum mechanical calculations confirm that the energy barrier for 4-exo-tet cyclization is ~18 kcal/mol in vacuo, but enzymatic constraints reduce this to ~12 kcal/mol by enforcing near-perfect orbital alignment [4]. This mechanistic insight enables engineering of AZE synthases into heterologous NRPS pathways for novel azetidine alkaloid production.
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